

Application Notes and Protocols for 2-Methyl-1-propanol in Organic Reactions

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Compound of Interest

Compound Name: 2-Methyl-1-propanol

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This document provides detailed application notes and experimental protocols for the use of **2-methyl-1-propanol** (isobutanol) as a versatile and sustainable solvent in common organic reactions. Its favorable properties, including a moderate boiling point, ability to form azeotropes with water, and lower toxicity compared to some conventional solvents, make it an attractive option in the pursuit of greener chemical processes.

Physicochemical Properties of 2-Methyl-1-propanol

A comprehensive understanding of the physical and chemical properties of **2-methyl-1-propanol** is essential for its effective application as a solvent in organic synthesis. These properties influence reaction kinetics, solubility of reagents, and downstream processing.

Property	Value
Molecular Formula	C ₄ H ₁₀ O
Molar Mass	74.12 g/mol [1]
Boiling Point	108 °C[2][3]
Melting Point	-108 °C[2][3]
Density	0.803 g/mL at 25 °C[2][3]
Solubility in Water	95 g/L at 20 °C[2]
Flash Point	28 °C[3]
Refractive Index (n _{20/D})	1.396[2][3]

Application in Fischer Esterification: Synthesis of Isobutyl Acetate

2-Methyl-1-propanol is widely used as a reactant and solvent in Fischer esterification reactions to produce isobutyl esters, which are valuable as flavorings and solvents.[4] The synthesis of isobutyl acetate from acetic acid and **2-methyl-1-propanol** is a classic example.

Experimental Protocol: Synthesis of Isobutyl Acetate

This protocol details the synthesis of isobutyl acetate via Fischer esterification, a reversible acid-catalyzed reaction between an alcohol and a carboxylic acid.

Materials:

- **2-Methyl-1-propanol** (Isobutanol)
- Glacial Acetic Acid
- Concentrated Sulfuric Acid
- Saturated Sodium Bicarbonate Solution

- Anhydrous Magnesium Sulfate
- Standard laboratory glassware for reflux, extraction, and distillation

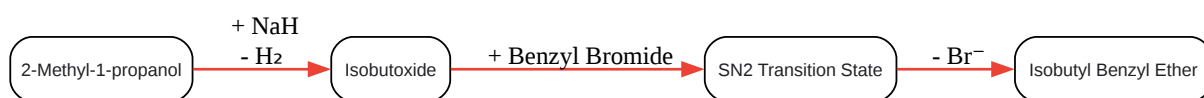
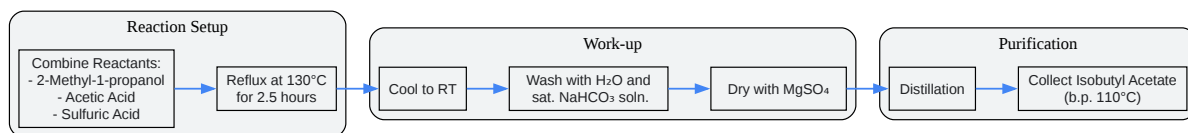
Procedure:

- Combine 23.1 mL of **2-methyl-1-propanol**, 34.5 mL of acetic acid, and 5.0 mL of concentrated sulfuric acid in a 250 mL round-bottom flask.
- Set up the apparatus for reflux and heat the mixture to 130°C with stirring for 2.5 hours.
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic phase sequentially with water and three times with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purify the crude product by distillation, collecting the fraction at a vapor temperature of 110°C.

Quantitative Data:

Reactant	Volume/Weight	Moles
2-Methyl-1-propanol	23.1 mL	~0.25 mol
Acetic Acid	34.5 mL	~0.60 mol
Product	Yield	Boiling Point
Isobutyl Acetate	15.67 g (54%)	110 °C

Experimental Workflow: Fischer Esterification



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